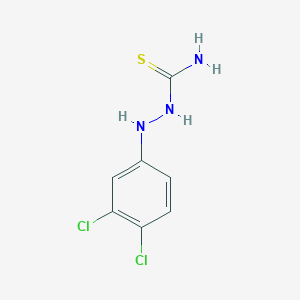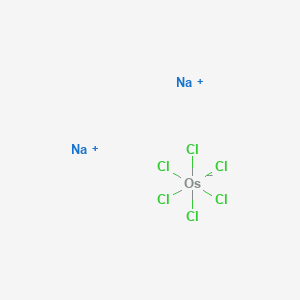
Potassium;iron(2+);iron(3+);hexacyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;iron(2+);iron(3+);hexacyanide, also known as Prussian Blue, is a deep blue pigment that has been widely used since its discovery. It is an inorganic compound with the chemical formula ( \text{Fe}_4[\text{Fe(CN)}_6]_3 ). Prussian Blue is known for its intense blue color, which is a result of the complex iron-cyanide structure. It was first synthesized in the early 18th century and has since found applications in various fields, including art, medicine, and industry .
Mechanism of Action
Target of Action
Pigment Blue 27, also known as Prussian Blue or Iron Blue, is an inorganic blue pigment . Its primary targets are various materials and substances where it is used as a colorant. These include paints, inks, coatings , and even agrochemicals and pesticides .
Mode of Action
Pigment Blue 27 imparts color through its interaction with light. It absorbs certain wavelengths of light and reflects others, which our eyes perceive as the color blue . The pigment is produced by the oxidation of ferrous ferrocyanide salts . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
For example, in the context of plants, different light spectra, including blue light, can affect plant morpho-physiological, biochemical, and molecular parameters .
Pharmacokinetics
It is insoluble in water , has a heat resistance of 160°C , and a pH value of 5.5 . It also has an oil absorption rate of 40-50% .
Result of Action
The primary result of Pigment Blue 27’s action is the imparting of a blue color to the materials it is used in. This can range from a dark blue to a bright blue, depending on the size of the colloidal particles . It has a strong coloring power and slightly poor hiding power .
Action Environment
The action of Pigment Blue 27 can be influenced by various environmental factors. For instance, its color fastness, or resistance to fading when exposed to light, is rated as 5 . It also has a certain degree of resistance to acids (rated 5) and a lower resistance to alkalis (rated 1) . This suggests that Pigment Blue 27 is more stable in acidic environments and less so in alkaline ones. Furthermore, its action as a pigment can be affected by the medium it’s used in, as it is suitable for use in certain materials like paints, inks, and coatings
Preparation Methods
The preparation of Potassium;iron(2+);iron(3+);hexacyanide involves several synthetic routes. One common method is the reaction between potassium ferrocyanide and ferric chloride. The reaction proceeds as follows: [ 3 \text{K}_4[\text{Fe(CN)}_6] + 4 \text{FeCl}_3 \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 + 12 \text{KCl} ]
In industrial production, the process typically involves the following steps:
Crushing: this compound powder is crushed to a fine mesh size using a rolling mill.
Mixing: The crushed powder is mixed with dispersing agents and other additives.
Stirring: The mixture is stirred in a tank with water and other solvents.
High-speed Dispersion: The emulsion is subjected to high-speed dispersion to achieve a uniform consistency.
Chemical Reactions Analysis
Potassium;iron(2+);iron(3+);hexacyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron-cyanide complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include sulfuric acid, potassium chlorate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;iron(2+);iron(3+);hexacyanide has a wide range of scientific research applications:
Chemistry: It is used as a pigment in paints, inks, and coatings due to its stability and intense color.
Biology: It is used in histology for staining tissues and cells.
Medicine: Prussian Blue is used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: It is used in the production of colored plastics, textiles, and ceramics
Comparison with Similar Compounds
Potassium;iron(2+);iron(3+);hexacyanide can be compared with other blue pigments such as:
Phthalocyanine Blue: A synthetic organic pigment known for its bright blue color and excellent lightfastness.
Ultramarine Blue: A synthetic pigment that mimics the natural lapis lazuli and is known for its vibrant blue hue.
Cobalt Blue: An inorganic pigment made from cobalt salts, known for its stability and rich blue color.
This compound is unique due to its historical significance, intense color, and versatility in various applications .
Properties
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Fe2KN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15418-51-6 |
Source


|
| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
306.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25869-98-1 |
Source


|
| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







